molecular formula C21H20FN3O B6132771 3-(2-fluorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide

3-(2-fluorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide

Cat. No. B6132771
M. Wt: 349.4 g/mol
InChI Key: WHCRQSZXFJIIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as FPPP and is used in scientific research for its pharmacological properties. FPPP is a potential therapeutic agent for the treatment of various diseases and disorders.

Scientific Research Applications

FPPP has been extensively studied for its pharmacological properties. It has been shown to have potential therapeutic effects in the treatment of various diseases and disorders, including depression, anxiety, and pain. FPPP has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, FPPP has been investigated for its potential use as an anesthetic agent.

Mechanism of Action

The mechanism of action of FPPP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). FPPP also has affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
FPPP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, appetite, and sleep. FPPP has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, FPPP has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition. This allows for the study of specific neurotransmitter pathways. However, a limitation of using FPPP is its potential for abuse and addiction. Therefore, caution must be taken when handling and using FPPP in lab experiments.

Future Directions

There are several future directions for the study of FPPP. One direction is the investigation of its potential therapeutic effects in the treatment of drug addiction and withdrawal symptoms. Another direction is the study of its potential use as an anesthetic agent. Additionally, the development of new analogs of FPPP with improved pharmacological properties is an area of future research. Finally, the investigation of the long-term effects of FPPP on the brain and behavior is an important direction for future research.
Conclusion:
In conclusion, FPPP is a chemical compound that has potential therapeutic effects in the treatment of various diseases and disorders. Its mechanism of action involves selective serotonin and dopamine reuptake inhibition, and it has been shown to have analgesic and anxiolytic effects. FPPP has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of FPPP involves the reaction of 2-fluoroacetophenone with methylamine, followed by the reaction of the resulting intermediate with 2-pyrazinecarboxaldehyde. The final product is obtained by the reaction of the resulting intermediate with phenylmagnesium bromide. The synthesis method is complex and requires expertise in organic chemistry.

properties

IUPAC Name

3-(2-fluorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-25(15-17-14-23-11-12-24-17)21(26)13-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-12,14,19H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCRQSZXFJIIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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